Gas-Phase Thermal Stability: 5-Chloro-1-pentene Exhibits Anomalously Fast Decomposition vs. 4-Chloro-1-butene and 6-Chloro-1-hexene
In homogeneous gas-phase pyrolysis studies, 5-chloro-1-pentene decomposes via HCl elimination at a rate that is 7 to 10 times faster than would be predicted based on the kinetic trends of its homologs, 4-chloro-1-butene and 6-chloro-1-hexene [1]. This rate acceleration is attributed to anchimeric assistance from the remote double bond, a unique intramolecular interaction that is absent in its homologs, where the distance between the chlorine atom and the double bond prevents effective participation. The observed log k values confirm that 5-chloro-1-pentene is an outlier in the series, with a pre-exponential factor (A) significantly higher than expected for a simple alkyl chloride. This kinetic anomaly must be considered when designing high-temperature reactions or distillations involving this compound.
| Evidence Dimension | Gas-Phase Unimolecular Elimination Rate (Arrhenius Parameters) |
|---|---|
| Target Compound Data | log k (s⁻¹) = (14.25 ± 1.20) - (238.4 ± 12.7) kJ/mol / 2.303RT |
| Comparator Or Baseline | 4-chloro-1-butene: log k = (13.79 ± 0.17) - (223.8 ± 2.1) kJ/mol / 2.303RT; 6-chloro-1-hexene: log k = (12.38 ± 0.22) - (209.6 ± 2.9) kJ/mol / 2.303RT |
| Quantified Difference | Target compound decomposes 7-10x faster than predicted by homologous series trend; log A = 14.25 vs. 13.79 (C4) and 12.38 (C6) |
| Conditions | Gas-phase, static system, seasoned Pyrex vessel, 389.6–480.0°C, 53–221 Torr |
Why This Matters
Researchers designing high-temperature reactions or distillations must account for this compound's uniquely accelerated thermal decomposition, which differs substantially from its one-carbon-shorter and one-carbon-longer homologs.
- [1] Chuchani, G., Hernandez, J. A., & Martin, I. (1976). Neighboring olefinic double-bond participation in gas phase pyrolysis of some alkenyl chlorides. International Journal of Chemical Kinetics, 8(4), 579-590. View Source
